An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH)
An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH) is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function provides robust protection under various reaction conditions, yet it can be readily removed under moderately acidic conditions. This attribute makes Boc-Thr-OH an invaluable building block in the Boc-based strategy for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to Boc-Thr-OH, tailored for professionals in the field.
Chemical Properties and Structure
Boc-Thr-OH is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of Boc-Thr-OH
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid | [1] |
| Synonyms | N-Boc-L-threonine, Boc-L-Thr-OH | [1] |
| CAS Number | 2592-18-9 | [2][3] |
| Molecular Formula | C₉H₁₇NO₅ | [2] |
| Molecular Weight | 219.23 g/mol | |
| Melting Point | 80-82 °C | |
| Boiling Point | 387.1 ± 37.0 °C (Predicted) | |
| Appearance | White to off-white powder/crystal | |
| Optical Rotation | [α]20/D −8.5±1°, c = 1% in acetic acid | |
| pKa (Predicted) | 3.60 ± 0.10 |
Table 2: Solubility of Boc-Thr-OH
| Solvent | Solubility | Reference(s) |
| Water | Soluble (50 mg/ml for L-Threonine) | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Methanol | Soluble | |
| Petroleum Ether | Insoluble |
The structure of Boc-Thr-OH, including its stereochemistry, is crucial for its function in peptide synthesis.
Chemical Structure:
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SMILES: C--INVALID-LINK--O)NC(=O)OC(C)(C)C">C@HO
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InChI: InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1
Experimental Protocols
Synthesis of Boc-L-Threonine
A common method for the synthesis of Boc-L-Threonine involves the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
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L-Threonine
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH)
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Methanol
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Water
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Ethyl acetate
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Saturated aqueous sodium bisulfite or dilute potassium hydrogensulfate solution
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Anhydrous sodium sulfate
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Petroleum ether or n-hexane for crystallization
Procedure:
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Dissolve L-threonine in a mixture of methanol and a water solution of sodium bicarbonate.
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Add di-tert-butyl dicarbonate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
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Upon completion, remove the methanol by vacuum distillation.
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Dilute the remaining aqueous solution with water and wash with ether to remove unreacted Boc₂O.
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Acidify the aqueous layer to a pH of 2-3 with a saturated aqueous sodium bisulfite solution or dilute potassium hydrogensulfate solution.
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Extract the product into ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain a viscous oil or solid.
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For crystallization, add petroleum ether or n-hexane to the residue and stir to induce precipitation.
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Collect the white solid by filtration and dry under vacuum.
Purification by Recrystallization
If the product is not of sufficient purity, recrystallization can be performed. The crude product, often an oil, can be solidified by trituration with a non-polar solvent like n-hexane. For further purification, a suitable solvent system for recrystallization would be a polar solvent in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature, with a non-polar solvent as an anti-solvent. A common technique involves dissolving the crude product in a minimal amount of a solvent like ethyl acetate and then slowly adding a non-polar solvent such as hexane or petroleum ether until turbidity is observed, followed by cooling to induce crystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of Boc-Thr-OH is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group of the threonine side chain (a doublet around 1.2 ppm), the α-proton (a doublet around 4.2 ppm), the β-proton (a multiplet around 4.3 ppm), the hydroxyl proton (a broad singlet), and the amide proton (a doublet). The exact chemical shifts and coupling constants can vary depending on the solvent used.
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¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct peaks for the carbons of the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the carbonyl of the Boc group (around 156 ppm), the carboxylic acid carbonyl (around 175 ppm), and the carbons of the threonine backbone and side chain (α-carbon around 60 ppm, β-carbon around 68 ppm, and methyl carbon around 20 ppm). The chemical shifts of the carbonyl carbons can be influenced by the solvent polarity due to intermolecular interactions.
Infrared (IR) Spectroscopy:
The FT-IR spectrum of Boc-Thr-OH will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a broad O-H stretch from the carboxylic acid and alcohol (around 3300-2500 cm⁻¹), N-H stretching from the carbamate (around 3400-3300 cm⁻¹), C-H stretching from the alkyl groups (around 3000-2850 cm⁻¹), a strong C=O stretch from the carbamate (around 1710 cm⁻¹), and another strong C=O stretch from the carboxylic acid (around 1650 cm⁻¹).
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of Boc-protected amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Characteristic fragmentation in MS/MS analysis involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion. Further fragmentation will involve losses of water and carbon monoxide from the threonine backbone.
Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-Thr-OH
Boc-Thr-OH is a standard building block in Boc-SPPS. The hydroxyl group of the threonine side chain is typically protected, often as a benzyl ether (Bzl), to prevent side reactions during synthesis.
General Cycle:
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Resin Preparation: The synthesis starts with an appropriate resin (e.g., Merrifield or PAM resin for a C-terminal acid, MBHA or BHA resin for a C-terminal amide) to which the first amino acid is attached.
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Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA.
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Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base, commonly diisopropylethylamine (DIEA) in DCM or DMF.
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Coupling: The next Boc-protected amino acid (e.g., Boc-Thr(Bzl)-OH) is activated using a coupling reagent (e.g., HBTU, DIC) and coupled to the free amine of the resin-bound peptide.
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Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
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This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Deprotection:
After the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. In Boc-SPPS, this is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF), in the presence of scavengers (e.g., anisole, p-cresol) to prevent side reactions.
Signaling Pathways and Biological Relevance
Threonine residues play a critical role in cellular signaling through post-translational modification, specifically phosphorylation. Threonine phosphorylation is a key mechanism by which the activity of numerous proteins is regulated. Two major signaling pathways heavily reliant on threonine phosphorylation are the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.
MAPK Signaling Pathway
The MAPK cascades are central to the transduction of extracellular signals to intracellular targets, regulating processes such as cell proliferation, differentiation, and apoptosis. MAP kinases are themselves activated by dual phosphorylation on conserved threonine and tyrosine residues within their activation loop by upstream MAPK kinases (MAPKKs).
Caption: Simplified MAPK signaling cascade highlighting dual phosphorylation of ERK.
mTOR Signaling Pathway
The mTOR pathway is a master regulator of cell growth, proliferation, metabolism, and survival. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. The activity of mTORC1 is sensitive to amino acids, including threonine, and it controls protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Caption: Overview of the mTORC1 signaling pathway and its regulation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single cycle of Boc solid-phase peptide synthesis.
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.
Conclusion
N-α-tert-Butoxycarbonyl-L-threonine is a fundamental reagent in the synthesis of peptides, with its utility deeply rooted in the principles of the Boc/Bzl protection strategy. A thorough understanding of its chemical properties, structure, and the nuances of its application in experimental protocols is essential for researchers and professionals in drug development. The critical role of threonine residues in key cellular signaling pathways further underscores the importance of Boc-Thr-OH in the synthesis of biologically active peptides for therapeutic and research purposes. This guide serves as a comprehensive technical resource to facilitate the effective use of this important molecule.
